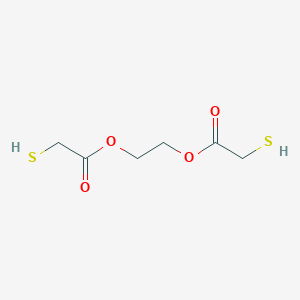
Glycol dimercaptoacetate
説明
Synthesis Analysis
The synthesis of glycol dimercaptoacetate-like compounds involves reactions that can be intricate, as demonstrated by methodologies applied in similar sulfur compounds. These procedures often involve the use of polarographic behavior analysis and electrochemical methods to understand the chemical processes and synthesis pathways (Saxena & Bhatia, 1974).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to glycol dimercaptoacetate, such as glycoluril dimers, reveals the complexity and the specific arrangements of atoms within the molecule. These analyses often involve X-ray crystallography and other structural determination techniques to elucidate the architecture of the molecules (Štancl et al., 2008).
Chemical Reactions and Properties
Glycol dimercaptoacetate undergoes various chemical reactions that define its properties. For instance, its interaction with other chemicals, such as quinones, demonstrates its reactivity and potential applications in different chemical processes (Cole et al., 2000). These reactions are crucial for understanding the chemical behavior and potential utility of glycol dimercaptoacetate.
Physical Properties Analysis
The physical properties of glycol dimercaptoacetate and related compounds, such as ethylene glycol, have been extensively studied. These properties include boiling points, melting points, solubility, and density. Understanding these physical properties is essential for applications in various industrial and research settings (Yue et al., 2012).
科学的研究の応用
1. Kinetics of Click Reactions
- Application Summary: Glycol dimercaptoacetate is used in a base-catalyzed click reaction with glycidyl phenyl ether. The kinetics model of the thiol–epoxy reaction was built, and the parameters of elementary reactions were obtained according to the well-defined base-catalyzed mechanism .
- Methods of Application: The rate-controlling step was proven to be the deprotonation of thiol by the base catalyst, instead of the nucleophilic attack of thiolate anion on the epoxy functional group, as previously commonly believed .
- Results: The kinetic model and its parameters have been validated using the experimental data with different initial concentrations of base catalyst, thiol, and epoxy functional groups .
2. Synthesis of Waterborne Thiol-ene Polymers
- Application Summary: Glycol dimercaptoacetate is used in the synthesis of waterborne thiol-ene polymer dispersions. These dispersions present good film-forming ability at room temperature, yielding semicrystalline films with a high potential for barrier coating applications .
- Methods of Application: Copolymerization of bifunctional thiol and ene monomers diallyl terephthalate, glycol dimercaptoacetate, glycol dimercaptopropionate, and 2,2-(ethylenedioxy)diethanethiol gave rise to linear poly(thioether) functional chains .
- Results: The polymer dispersions yielded semicrystalline films with a high potential for barrier coating applications .
3. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels
- Application Summary: Glycol dimercaptoacetate is used in the preparation of biodegradable polyethylene glycol dimethacrylate (PEGDMA) based hydrogels. These hydrogels have been adapted for numerous applications, including as structural scaffolds, drug delivery vehicles, and cell carriers .
- Methods of Application: Through the control of the molecular weight, water content, and monomer concentration, the properties of PEGDMA can be altered to suit multiple tissue engineering applications .
- Results: The use of thiol-based monomers has been shown to improve the degradation rates of several PEG-based hydrogels .
4. Click Chemistry
- Application Summary: Glycol dimercaptoacetate is used in a base-catalyzed click reaction with glycidyl phenyl ether. The concept of “Click Chemistry” has drawn intensive attention from worldwide researchers since it was raised by Sharpless and his colleagues in 2001 . “Click Chemistry” is a collection of carbon-heteroatom bond-forming reactions that possess a fast reaction rate and high selectivity, under mild conditions .
- Methods of Application: The kinetics model of the thiol–epoxy reaction was built, and the parameters of elementary reactions were obtained according to the well-defined base-catalyzed mechanism . The rate-controlling step was proven to be the deprotonation of thiol by the base catalyst, instead of the nucleophilic attack of thiolate anion on the epoxy functional group, as previously commonly believed .
- Results: The kinetic model and its parameters have been validated using the experimental data with different initial concentrations of base catalyst, thiol, and epoxy functional groups .
Safety And Hazards
Glycol dimercaptoacetate is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
2-(2-sulfanylacetyl)oxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(3-11)9-1-2-10-6(8)4-12/h11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGHMBJXWRQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CS)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68865-56-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-[(2-mercaptoacetyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68865-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044527 | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycol dimercaptoacetate | |
CAS RN |
123-81-9 | |
| Record name | Glycol dimercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene bis(mercaptoacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycol dimercaptoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis(sulfanylacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylene di(S-thioacetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




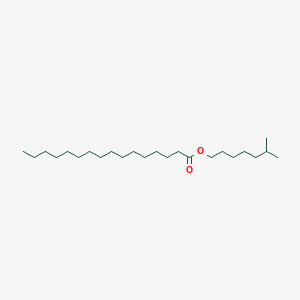
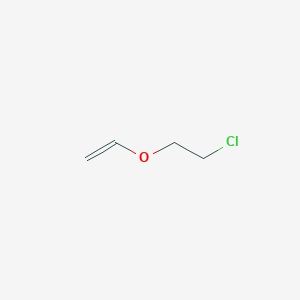







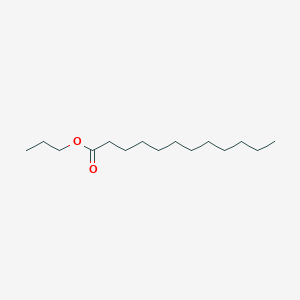

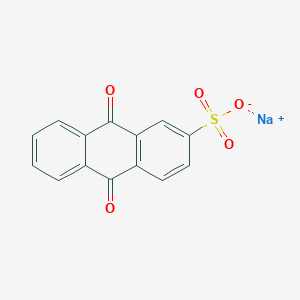
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)